Zopiclone-d4: A Technical Guide to its Physicochemical Properties and Analytical Applications
Zopiclone-d4: A Technical Guide to its Physicochemical Properties and Analytical Applications
Abstract
This technical guide provides an in-depth examination of the physical and chemical properties of Zopiclone-d4 (C₁₇H₁₃D₄ClN₆O₃), a deuterated isotopologue of the nonbenzodiazepine hypnotic agent, Zopiclone. Primarily utilized as an internal standard in bioanalytical and forensic toxicology, the unique properties conferred by isotopic labeling make Zopiclone-d4 an indispensable tool for accurate quantification by mass spectrometry. This document details its chemical identity, physicochemical characteristics, a reasoned synthetic pathway, and comprehensive analytical methodologies. It is intended for researchers, analytical chemists, and drug development professionals who require a thorough understanding of this reference material for robust assay development and validation.
Introduction: The Role of Isotopic Labeling in Quantitative Analysis
Zopiclone is a cyclopyrrolone derivative used for the short-term treatment of insomnia.[1] Its mechanism of action involves enhancing the effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, similar to benzodiazepines.[2] Accurate quantification of Zopiclone and its metabolites in biological matrices is critical for pharmacokinetic studies, clinical monitoring, and forensic investigations.
Isotope dilution mass spectrometry (ID-MS) is the gold standard for quantitative analysis due to its high precision and accuracy. This technique relies on the use of a stable isotope-labeled internal standard (SIL-IS), which is chemically identical to the analyte but has a different mass. Zopiclone-d4 serves this purpose perfectly. It co-elutes with unlabeled Zopiclone during chromatography and exhibits identical ionization efficiency and extraction recovery.[3][4] The mass difference of +4 atomic mass units (amu) allows for distinct detection by a mass spectrometer, enabling precise correction for any sample loss during preparation and for matrix effects during ionization.[5] This guide will explore the core properties that make Zopiclone-d4 an exemplary SIL-IS.
Chemical Identity and Physicochemical Properties
Zopiclone-d4 is structurally identical to Zopiclone, with the exception of four hydrogen atoms on the piperazine ring, which have been replaced by deuterium atoms.[6][7] This substitution is strategically placed away from the sites of metabolic transformation, ensuring the SIL-IS maintains its structural integrity and behaves like the analyte throughout the analytical process.
Caption: Chemical structure of Zopiclone-d4.
The fundamental physicochemical properties of Zopiclone-d4 are summarized below. Properties such as melting point and solubility have not been empirically determined for the deuterated form but are expected to be nearly identical to those of unlabeled Zopiclone.
| Property | Value | Source(s) |
| Chemical Name | 4-methyl-1-piperazinecarboxylic acid, 6-(5-chloro-2-pyridinyl)-6,7-dihydro-7-oxo-5H-pyrrolo[3,4-b]pyrazin-5-yl ester-d₄ | [6][7] |
| Synonyms | (±)-Zopiclone-d₄ | [7] |
| Molecular Formula | C₁₇H₁₃D₄ClN₆O₃ | [6][7][8] |
| Molecular Weight | 392.84 g/mol | [7][8] |
| CAS Number | 1435933-78-0 | [6][7] |
| Appearance | Neat solid | [7] |
| Purity | ≥98% | [7] |
| Melting Point | ~178 °C (unlabeled Zopiclone) | [2] |
| Water Solubility | 0.151 mg/mL at 25°C (unlabeled Zopiclone) | [2] |
| logP (octanol/water) | 0.8 (unlabeled Zopiclone) | [2] |
| Storage | -20°C | [6][7] |
| Stability | ≥ 1 year at -20°C | [7] |
Synthesis and Isotopic Labeling Strategy
The synthesis of Zopiclone has been well-documented and typically involves a multi-step process.[9] The preparation of Zopiclone-d4 follows the same pathway, with the crucial difference being the introduction of the deuterium label in one of the final steps.
The most logical and efficient strategy involves the use of a deuterated precursor. The final step in Zopiclone synthesis is the esterification of the intermediate 6-(5-chloro-2-pyridyl)-7-hydroxy-5,6-dihydropyrrolo[3,4-b]pyrazin-5-one with 4-methylpiperazine-1-carbonyl chloride.[9][10] To produce Zopiclone-d4, a deuterated version of the piperazine reagent, such as 1-chlorocarbonyl-4-methylpiperazine-(2,2,6,6-d₄), would be used. This ensures precise placement of the labels on the piperazine ring, a region not typically susceptible to back-exchange under physiological or analytical conditions.
Caption: Proposed synthetic workflow for Zopiclone-d4.
Analytical Characterization and Quality Control
As a certified reference material, Zopiclone-d4 must be rigorously characterized to confirm its identity, purity, and isotopic enrichment.
Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for confirming the identity and isotopic enrichment of Zopiclone-d4.
-
Rationale: In positive electrospray ionization mode (ESI+), Zopiclone readily forms a protonated molecule [M+H]⁺. For Zopiclone, this corresponds to a mass-to-charge ratio (m/z) of 389.1. For Zopiclone-d4, this ion is observed at m/z 393.1, confirming the incorporation of four deuterium atoms.
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) provides structural confirmation. The fragmentation pattern of Zopiclone-d4 will be similar to that of Zopiclone, but fragments containing the piperazine moiety will exhibit a +4 Da mass shift. For example, a prominent fragment of Zopiclone is often the 4-methylpiperazine carbonyl cation at m/z 113. For Zopiclone-d4, this fragment would be expected at m/z 117. This confirms the location of the deuterium labels.[2][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the molecular structure and the specific sites of deuteration.
-
Rationale: The ¹H NMR spectrum of Zopiclone-d4 will be nearly identical to that of Zopiclone, with one critical difference: the signals corresponding to the protons on the C2 and C6 positions of the piperazine ring will be absent or significantly diminished. This provides unambiguous proof of the location of the isotopic labels. The absence of these signals, which typically appear as multiplets in the aliphatic region, is a key quality control check.[12][13]
Infrared (IR) Spectroscopy
IR spectroscopy can be used to confirm functional groups and compare the overall structure to an unlabeled reference standard.
-
Rationale: The IR spectrum is dominated by vibrations of the most common functional groups. Key characteristic peaks for Zopiclone include those for the C=O (amide and carbonate) stretching (~1716 cm⁻¹), and aromatic C-H and C=N stretching vibrations.[14][15] The spectrum of Zopiclone-d4 will be very similar, but subtle shifts may be observed in the C-H stretching region due to the presence of C-D bonds, which vibrate at a lower frequency.
Application in Quantitative Bioanalysis
The primary and critical application of Zopiclone-d4 is as an internal standard for the quantification of Zopiclone in complex biological matrices like blood, plasma, and urine.[3][5]
Principle of Isotope Dilution
The core principle relies on adding a known quantity of Zopiclone-d4 to an unknown sample before any processing. Because the deuterated standard is chemically identical to the analyte, any loss of material during extraction, derivatization, or injection will affect both the analyte and the standard to the same degree. The ratio of the analyte's mass spectrometer signal to the internal standard's signal remains constant regardless of sample loss. By comparing this ratio to a calibration curve prepared with known concentrations of analyte and a fixed concentration of the internal standard, the concentration of the analyte in the original sample can be calculated with high precision.
Caption: Typical workflow for bioanalysis using Zopiclone-d4.
Experimental Protocol: LC-MS/MS Quantification of Zopiclone in Whole Blood
This protocol is a representative example based on established methodologies for the robust quantification of Zopiclone.[4][5][16][17]
1. Preparation of Standards and Reagents:
-
Prepare a stock solution of Zopiclone and Zopiclone-d4 (e.g., 1 mg/mL in methanol).
-
Prepare a series of working standard solutions by serial dilution of the Zopiclone stock to create calibrators (e.g., 1-200 ng/mL).
-
Prepare a working internal standard solution (e.g., 100 ng/mL of Zopiclone-d4).
-
Prepare a basic buffer (e.g., 0.1 M sodium carbonate or borate buffer, pH 10).
-
Use LC-MS grade solvents (methanol, acetonitrile, water, formic acid) and a suitable extraction solvent (e.g., 1-chlorobutane or ethyl acetate/heptane mixture).
2. Sample Preparation (Liquid-Liquid Extraction):
-
Rationale: LLE is a robust method to separate the drug from matrix components like proteins and salts. A basic pH ensures Zopiclone is in its neutral, more organic-soluble form.
-
To 0.5 mL of whole blood (calibrator, control, or unknown sample) in a glass tube, add 100 µL of the working internal standard solution (Zopiclone-d4).
-
Vortex briefly to mix.
-
Add 0.5 mL of basic buffer (e.g., sodium borate buffer) and vortex.
-
Add 4 mL of extraction solvent (e.g., 1-chlorobutane).
-
Cap and mix on a rotary mixer for 15-30 minutes.
-
Centrifuge at ~3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the dried extract in 100-200 µL of mobile phase (e.g., 80:20 water:methanol) for injection.
3. LC-MS/MS Conditions:
-
Rationale: Reversed-phase chromatography separates Zopiclone from its more polar metabolites and endogenous interferences. Tandem MS provides high selectivity and sensitivity.
-
LC System: UPLC/HPLC system.
-
Column: C18 reversed-phase column (e.g., Agilent Poroshell 120 EC-C18, 2.1 × 75 mm, 2.7 µm).[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.
-
Gradient: A typical gradient would start at ~90% A, ramping to 95% B over several minutes to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.4 - 0.5 mL/min.
-
Injection Volume: 2 - 5 µL.
-
MS/MS System: Triple quadrupole mass spectrometer with an ESI source.
-
Ionization Mode: Positive (ESI+).
-
MRM Transitions:
- Zopiclone: Q1: 389.1 → Q3: (select 2-3 product ions, e.g., 245.1, 113.1)
- Zopiclone-d4: Q1: 393.1 → Q3: (select corresponding product ions, e.g., 245.1, 117.1)
4. Data Analysis:
-
Integrate the peak areas for the Zopiclone and Zopiclone-d4 MRM transitions.
-
Calculate the ratio of the Zopiclone peak area to the Zopiclone-d4 peak area for all calibrators and samples.
-
Generate a calibration curve by plotting the peak area ratio against the known concentration of the calibrators using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of Zopiclone in the unknown samples by interpolating their peak area ratios from the calibration curve.
Stability and Storage
The stability of the analyte and the internal standard is paramount for accurate quantitative results.
-
In Solution: Zopiclone-d4, when stored in a suitable organic solvent like methanol or acetonitrile at -20°C, is stable for at least one year.[7] Repeated freeze-thaw cycles should be avoided.
-
In Biological Matrix: Unlabeled Zopiclone is known to be unstable in whole blood at room temperature or 4°C, degrading via hydrolysis.[18] Significant loss can occur within days. Therefore, biological samples should be frozen at -20°C or lower as soon as possible after collection. The use of Zopiclone-d4 as an internal standard is crucial as it will degrade at the same rate as the analyte under poor storage conditions, but this only serves to highlight the sample instability, not correct for it. Accurate quantification requires proper sample handling from the moment of collection.
References
-
Wikipedia. (n.d.). Zopiclone. Retrieved from [Link]
-
World Health Organization. (2022). Critical pre-review report: Zopiclone. Retrieved from [Link]
-
Chauhan, V., et al. (2024). Developing, validating, and comparing an analytical method to simultaneously detect z-drugs in urine samples using the QuEChERS approach with both liquid chromatography and gas chromatography-tandem mass spectrometry. National Institutes of Health. Retrieved from [Link]
-
Terblanche, R., et al. (2000). Characterization of Zopiclone Crystal Forms Found Among Generic Raw Materials. ResearchGate. Retrieved from [Link]
-
Agilent Technologies. (2013). Benzodiazepine and Z-Drug Quantitation Using an Agilent 6430 LC/MS/MS. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Zopiclone-D4. Retrieved from [Link]
-
Ming, Y., et al. (2007). Spectral Data Analyses and Structure Elucidation of Sedative-Hypnotic Zopiclone. ResearchGate. Retrieved from [Link]
-
Kristoffersen, L., et al. (2014). Quantitative determination of zopiclone and zolpidem in whole blood by liquid-liquid extraction and UHPLC-MS/MS. PubMed. Retrieved from [Link]
- Google Patents. (n.d.). US8431577B2 - Crystalline form of eszopiclone, composition, preparation and uses thereof.
-
Washington State Patrol. (n.d.). CONFIRMATION OF SELECT BENZODIAZEPINES AND ZOPICLONE BY LIQUID CHROMATOGRAPHY/AJS – TANDEM MASS SPECTROMETRY. Retrieved from [Link]
-
Bjørk, M. K., et al. (2012). Sensitive UPLC–MS-MS Assay for 21 Benzodiazepine Drugs and Metabolites, Zolpidem and Zopiclone in Serum or Plasma. Journal of Analytical Toxicology. Retrieved from [Link]
-
CK Isotopes. (n.d.). Synthetic Intermediates for Deuterated Pharmaceuticals. Retrieved from [Link]
-
NIST. (n.d.). Zopiclone Mass Spectrum. Retrieved from [Link]
-
Khan, A., et al. (2009). A sensitive, high-throughput and enantioselective quantitation of zopiclone in human plasma. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
- Goa, K. L., & Heel, R. C. (1986). Zopiclone. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy as a hypnotic. Drugs, 32(1), 48–65. (Link not available, general reference)
- Google Patents. (n.d.). EP1904499A1 - Process for the preparation of zopiclone.
-
Jantos, R., et al. (2013). Degradation of zopiclone during storage of spiked and authentic whole blood and matching dried blood spots. PubMed. Retrieved from [Link]
-
Fernandes, C., et al. (2006). Enantioselective analysis of zopiclone and its metabolites in plasma by liquid chromatography/tandem mass spectrometry. PubMed. Retrieved from [Link]
-
LookChem. (n.d.). Synthesis of Zopiclone. Retrieved from [Link]
-
SpectraBase. (n.d.). Zopiclone - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
Sources
- 1. Zopiclone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Developing, validating, and comparing an analytical method to simultaneously detect z-drugs in urine samples using the QuEChERS approach with both liquid chromatography and gas chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ingenieria-analitica.com [ingenieria-analitica.com]
- 5. Quantitative determination of zopiclone and zolpidem in whole blood by liquid-liquid extraction and UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Synthesis of Zopiclone - Chempedia - LookChem [lookchem.com]
- 10. EP1904499A1 - Process for the preparation of zopiclone - Google Patents [patents.google.com]
- 11. ijpsr.com [ijpsr.com]
- 12. researchgate.net [researchgate.net]
- 13. spectrabase.com [spectrabase.com]
- 14. researchgate.net [researchgate.net]
- 15. US8431577B2 - Crystalline form of eszopiclone, composition, preparation and uses thereof - Google Patents [patents.google.com]
- 16. wsp.wa.gov [wsp.wa.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Identification and characterization of new impurities in zopiclone tablets by LC-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
